

# 2-Bromo-5-iodopyrimidine: A Technical Guide to a Versatile Synthetic Building Block

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## Compound of Interest

Compound Name: **2-Bromo-5-iodopyrimidine**

Cat. No.: **B3038811**

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## Introduction: The Strategic Value of Orthogonal Halogen Reactivity

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, the pyrimidine core is a privileged structure, central to numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. **2-Bromo-5-iodopyrimidine** (CAS No. 905856-70-4) emerges as a particularly strategic building block.<sup>[1]</sup> Its value lies not merely in its pyrimidine core, but in the distinct electronic environments and reactivity of its two halogen substituents. The presence of a bromine atom at the C-2 position and an iodine atom at the C-5 position provides synthetic chemists with a tool for sequential, regioselective functionalization, enabling the controlled and efficient construction of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of **2-Bromo-5-iodopyrimidine**, offering field-proven insights and detailed protocols for its application in drug discovery and beyond. We will explore the fundamental principles governing its reactivity and demonstrate how to leverage its unique structure to accelerate the development of novel chemical entities.

## Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research endeavor. The key physicochemical properties of **2-Bromo-5-iodopyrimidine** are summarized below.

Table 1: Physicochemical Properties of **2-Bromo-5-iodopyrimidine**

Property	Value	Source
CAS Number	905856-70-4	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>2</sub> BrIN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	284.88 g/mol	<a href="#">[1]</a>
IUPAC Name	2-bromo-5-iodopyrimidine	<a href="#">[1]</a>
SMILES	C1=C(C=NC(=N1)Br)I	<a href="#">[1]</a>
InChIKey	YBYJJKYNLWCQBW-UHFFFAOYSA-N	<a href="#">[1]</a>

## Safety and Handling

**2-Bromo-5-iodopyrimidine** is an acutely toxic compound and must be handled with appropriate engineering controls and personal protective equipment (PPE). The Globally Harmonized System (GHS) classifications highlight several hazards.[\[1\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[\[1\]](#)
- Precautionary Measures: Handling should be performed in a certified chemical fume hood. Mandatory PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid inhalation of dust and any direct skin or eye contact.

## Synthesis of **2-Bromo-5-iodopyrimidine**

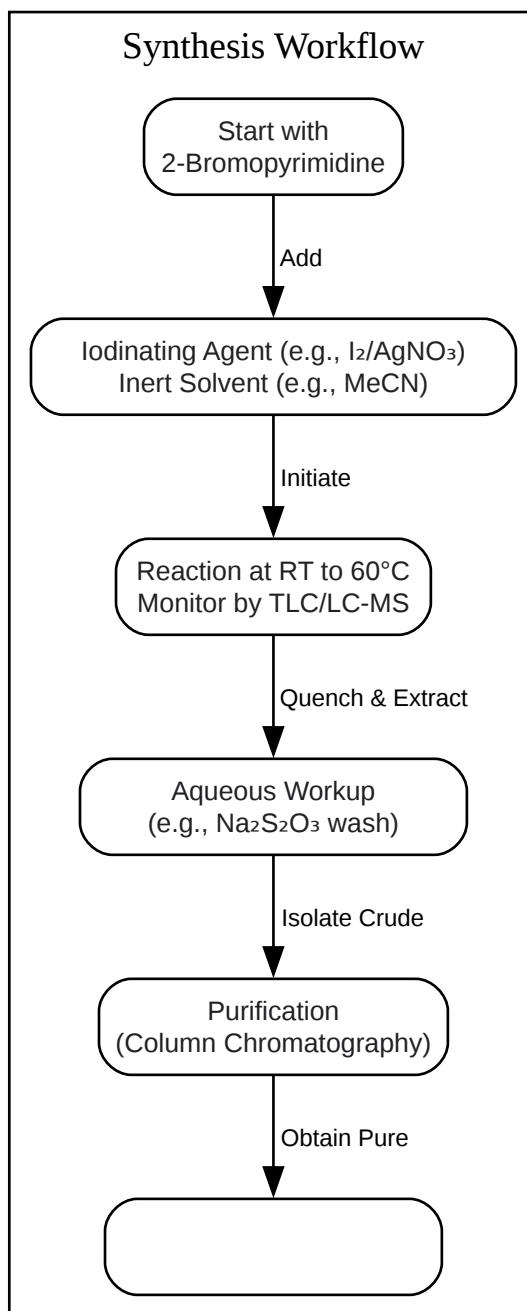
The synthesis of dihalogenated pyrimidines can be approached through various routes. While specific literature detailing the high-yield synthesis of **2-Bromo-5-iodopyrimidine** is not abundant, a plausible and effective strategy involves the selective electrophilic iodination of a

2-bromopyrimidine precursor. This approach leverages the electron-deficient nature of the pyrimidine ring, which directs electrophilic attack.

## Proposed Synthetic Protocol: Electrophilic Iodination

This protocol is based on established methods for the C-5 iodination of pyrimidine systems. The C-5 position is the most electron-rich carbon on the pyrimidine ring and is thus the most susceptible to electrophilic aromatic substitution.

Workflow: Synthesis via Electrophilic Iodination



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Caption: Proposed workflow for the synthesis of **2-Bromo-5-iodopyrimidine**.

Step-by-Step Methodology:

- Reaction Setup: To a solution of 2-bromopyrimidine (1.0 equiv.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a

magnetic stirrer, add the iodinating reagent system. A common and effective system is molecular iodine ( $I_2$ , 1.1 equiv.) combined with a silver salt such as silver nitrate ( $AgNO_3$ , 1.2 equiv.), which generates a highly electrophilic iodine species.

- Reaction Execution: Stir the mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove silver salts. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine) and brine.
- Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate ( $Na_2SO_4$ ), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to afford pure **2-Bromo-5-iodopyrimidine**.

## The Core Directive: Regioselective Reactivity

The synthetic power of **2-Bromo-5-iodopyrimidine** is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for aryl halides towards the initial, rate-determining oxidative addition step is  $C-I > C-Br > C-Cl$ . This principle is the cornerstone of its utility, allowing for the selective functionalization of the C-5 position while leaving the C-2 bromo group untouched for a potential second, distinct transformation.

Caption: The principle of regioselective coupling based on halogen reactivity.

This predictable chemoselectivity enables a modular approach to synthesis. One can first perform a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction under mild conditions to install a desired group at the C-5 position. The resulting 2-bromo-5-substituted pyrimidine is itself a valuable intermediate that can then be subjected to a second coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to modify the C-2 position.

# Key Synthetic Transformations: Field-Proven Protocols

The following protocols are self-validating systems designed for high-yield, selective functionalization of the C-5 position.

## Protocol 1: Selective Sonogashira Coupling at C-5

The Sonogashira coupling is a highly efficient method for forming C(sp<sup>2</sup>)-C(sp) bonds, introducing alkyne functionalities that are versatile handles for further chemistry, including click reactions or cyclizations.

Step-by-Step Methodology:

- Inert Atmosphere: To a flame-dried Schlenk flask, add **2-Bromo-5-iodopyrimidine** (1.0 equiv.), a palladium catalyst such as PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (0.03 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.06 equiv.).
- Evacuate and Backfill: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 3-5 cycles.
- Reagent Addition: Add a degassed solvent, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et<sub>3</sub>N) or diisopropylamine (DIPA) (2.5 equiv.).
- Substrate Addition: Add the terminal alkyne (1.2 equiv.) to the stirring mixture via syringe.
- Reaction and Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
- Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 5-alkynyl-2-bromopyrimidine.

## Protocol 2: Selective Suzuki-Miyaura Coupling at C-5

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds, particularly for introducing aryl or heteroaryl groups.

#### Step-by-Step Methodology:

- Reaction Setup: In a flask, combine **2-Bromo-5-iodopyrimidine** (1.0 equiv.), the desired aryl- or heteroarylboronic acid or ester (1.2 equiv.), and a base, typically potassium carbonate ( $K_2CO_3$ ) or potassium phosphate ( $K_3PO_4$ ) (2.0-3.0 equiv.).
- Catalyst Addition: Add a palladium catalyst. For this selective transformation, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ , 0.05 equiv.) is often sufficient.
- Inert Atmosphere & Solvents: Purge the vessel with an inert gas. Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
- Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over  $Na_2SO_4$ , and concentrate. Purify the residue by flash column chromatography to obtain the 5-aryl-2-bromopyrimidine.

## Applications in Drug Discovery: A Scaffold for Innovation

While specific drugs containing the **2-Bromo-5-iodopyrimidine** scaffold are not prevalent, its potential is inferred from the widespread use of related dihalogenated heterocycles in medicinal chemistry. The pyrimidine core is a known hinge-binding motif for many protein kinases, making its derivatives prime candidates for kinase inhibitor development in oncology and immunology.

The ability to perform sequential, orthogonal couplings allows for the systematic exploration of chemical space around the pyrimidine core. For example:

- Fragment-Based Growth: A small fragment can be installed at the C-5 position via Suzuki coupling. The resulting compound can be tested for biological activity, and if it shows promise, the C-2 bromine can be used as a handle to "grow" the molecule and optimize its interaction with the biological target.
- Diversity-Oriented Synthesis: A common 5-substituted-2-bromopyrimidine intermediate can be synthesized on a large scale and then reacted with a diverse library of coupling partners at the C-2 position to rapidly generate a large number of analogues for high-throughput screening.

## Important Distinction: Isomeric Confusion

It is critical for researchers to distinguish **2-Bromo-5-iodopyrimidine** from its isomer, 5-Bromo-2-iodopyrimidine (CAS 183438-24-6). The latter compound is more widely cited in the literature and is a key intermediate in the synthesis of the FDA-approved drug Macitentan, an endothelin receptor antagonist. In 5-Bromo-2-iodopyrimidine, the reactivity pattern is inverted: the C-2 iodo group is activated by the adjacent nitrogen atoms and is the more reactive site, with the C-5 bromo group being less reactive. Awareness of this isomeric difference is essential to ensure the correct reagent is selected for the desired synthetic outcome.

## Conclusion

**2-Bromo-5-iodopyrimidine** represents a high-value tool for the advanced synthetic chemist. Its utility is defined by the predictable and exploitable difference in reactivity between its C-5 iodo and C-2 bromo substituents. By mastering the principles of regioselective cross-coupling, researchers can employ this reagent for the efficient, controlled, and modular synthesis of complex pyrimidine-containing molecules. This capability makes it an invaluable asset in the rational design of novel therapeutics, functional materials, and other high-value chemical entities.

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## References

- 1. 2-AMINO-5-IODOPYRIMIDINE | 1445-39-2 [chemicalbook.com]
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